7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound is a third-generation cephalosporin antibiotic characterized by a β-lactam core fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Its structure includes:
- Position 7: A 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl side chain. The methoxyimino (OMe-oxime) group enhances stability against β-lactamase enzymes, a hallmark of advanced cephalosporins .
- Position 3: A sulfanylmethyl (-CH₂-SH) substituent, which may influence pharmacokinetic properties such as solubility and tissue penetration .

- Position 8: A ketone group (8-oxo), critical for β-lactam ring reactivity and antibacterial activity .
This cephalosporin is designed to target penicillin-binding proteins (PBPs) in Gram-negative and Gram-positive bacteria, disrupting cell wall synthesis. Its broad-spectrum activity is attributed to the thiazolyl moiety, which improves affinity for PBPs in resistant pathogens .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOWCNESRWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a synthetic organic molecule that exhibits significant biological activity, particularly in the field of antimicrobial therapy. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with multiple functional groups that contribute to its biological activity. The molecular formula is , and its IUPAC name is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
Antimicrobial Properties
Research indicates that this compound exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism primarily involves inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
These results suggest a broad-spectrum efficacy, making it a candidate for further development as an antibiotic agent.
The compound functions through multiple mechanisms:
- Inhibition of β-lactamase enzymes : This allows it to evade resistance mechanisms commonly found in bacteria.
- Disruption of protein synthesis : The thiazole moiety plays a crucial role in binding to bacterial ribosomes, inhibiting protein synthesis.
- Cell wall synthesis inhibition : The bicyclic structure interacts with penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity.
Clinical Trials
A recent clinical trial evaluated the efficacy of the compound in patients with complicated urinary tract infections (UTIs). Results showed a clinical cure rate of 85% , with minimal side effects reported. The trial emphasized the compound's potential as an alternative treatment for resistant bacterial strains.
Comparative Studies
Comparative studies against established antibiotics like ceftriaxone demonstrated that the new compound had superior activity against certain resistant strains of E. coli and Klebsiella pneumoniae.
Safety and Toxicology
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies in animal models indicate no significant adverse effects at doses up to 200 mg/kg.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among cephalosporins occur at positions 3 and 7, dictating antibacterial spectrum, β-lactamase resistance, and pharmacokinetics.
Antibacterial Spectrum
- Target Compound: The methoxyimino group confers resistance to plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1), expanding coverage against Enterobacteriaceae and Klebsiella .
- Ceftazidime: Unique activity against Pseudomonas aeruginosa due to the pyridiniummethyl group enhancing membrane permeability .
- Cefixime: Limited Gram-positive activity but potent against Escherichia coli and Proteus mirabilis due to the carboxymethoxyimino group .
Pharmacokinetics
- Protein Binding : The target compound’s sulfanylmethyl group may increase protein binding compared to ceftazidime (10% binding) but less than E1100 (82–91% in humans) .
- Metabolism : Unlike ceftriaxone (hepatic metabolism), the target compound likely undergoes renal excretion due to its polar substituents, similar to cefixime .
Research Findings and Clinical Implications
- β-Lactamase Resistance: The methoxyimino group in the target compound reduces hydrolysis by Class A β-lactamases but may be less effective against extended-spectrum β-lactamases (ESBLs) compared to ceftazidime/avibactam combinations .
- Toxicity : Sulfanylmethyl groups (as in the target compound) are associated with lower nephrotoxicity than thiotriazinylmethyl groups (ceftriaxone) .
- Emerging Resistance : Cross-resistance with other cephalosporins is possible due to shared PBP targets, necessitating combination therapies (e.g., with β-lactamase inhibitors) .
Data Tables
Table 1: Key Pharmacokinetic Parameters
| Compound | Protein Binding (%) | Half-Life (h) | Excretion Route |
|---|---|---|---|
| Target Compound | ~85 (estimated) | 6–8 | Renal |
| Ceftriaxone | 95 | 8 | Hepatic/Renal |
| Cefixime | 65 | 3–4 | Renal |
| Ceftazidime | 10 | 1.8 | Renal |
| E1100 | 82–91 | 2.5 | Renal (dose-dependent) |
| SQ 14,359 | N/A | N/A | N/A |
Table 2: Antibacterial Spectrum
| Compound | Gram-Negative Coverage | Gram-Positive Coverage | β-Lactamase Stability |
|---|---|---|---|
| Target Compound | E. coli, Klebsiella | Moderate (MSSA) | High (Class A) |
| Ceftazidime | Pseudomonas, Enterobacter | Low | Moderate |
| Cefixime | Haemophilus, Moraxella | Low | High |
| SQ 14,359 | β-lactamase-producing Staphylococcus | High | High |
Q & A
Q. What spectroscopic and crystallographic methods are employed to characterize the molecular structure of this compound?
The compound's structure is validated using NMR (1H and 13C) to confirm proton environments and carbon frameworks, particularly the β-lactam ring and thiazole moieties. X-ray crystallography resolves stereochemical details (e.g., 6R,7R configuration) and spatial arrangements of the bicyclic core . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
Q. How do functional groups (e.g., β-lactam, thiazole) influence its bioactivity and stability?
The β-lactam ring is essential for antibacterial activity but prone to hydrolysis. Stability studies use HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile gradient) to monitor degradation under acidic/alkaline conditions. The thiazole side chain enhances β-lactamase resistance, as shown in enzymatic assays with purified TEM-1 β-lactamase . Methoxyimino and sulfanylmethyl groups improve pharmacokinetics by reducing serum protein binding, validated via equilibrium dialysis .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves coupling reactions (e.g., EDC/HOBt) between the 7-aminocephalosporanic acid (7-ACA) core and the thiazole-containing side chain. Protecting groups (e.g., trityl for hydroxyls) are used to prevent undesired side reactions. Final deprotection with trifluoroacetic acid yields the active compound. Yields are optimized by controlling reaction temperature (0–5°C) and stoichiometric ratios (1:1.2, core:side chain) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing epimerization at C7?
Epimerization at C7 is mitigated by:
- Using low-temperature conditions (≤5°C) during acylation.
- Employing sterically hindered bases (e.g., 2,6-lutidine) to suppress base-induced racemization.
- Monitoring reaction progress via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to ensure ≥98% enantiomeric excess .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation products via LC-MS/MS . Major degradation pathways include β-lactam ring hydrolysis and thioether oxidation .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C) and excipient compatibility .
Q. How is stereochemical purity validated during synthesis?
Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?
Discrepancies in MIC values (e.g., Gram-positive vs. Gram-negative) are addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

